

Structural Characterization Guide: 3-(methanesulfonylmethyl)-1,2-oxazole

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Compound of Interest

Compound Name: 3-(methanesulfonylmethyl)-1,2-oxazole
CAS No.: 1849313-67-2
Cat. No.: B6600247

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Executive Summary & Comparative Overview

This guide evaluates the solid-state architecture of **3-(methanesulfonylmethyl)-1,2-oxazole** (C₅H₇NO₃S). The analysis focuses on the conformational locking of the methylene-sulfone linker and the packing forces driven by the isoxazole ring.

Comparison of Structural Determination Methods

Feature	X-Ray Crystallography (Gold Standard)	DFT Calculation (B3LYP/6-31G)*	Solution NMR (¹ H/ ¹³ C)
Primary Output	Absolute 3D configuration, packing forces, bond lengths.	Gas-phase energy minima, electrostatic potential maps.	Time-averaged conformation, dynamic behavior.
Linker Conformation	Fixed (often by packing forces).	Lowest energy rotamer (usually gauche).	Rapid rotation (averaged signals).
Intermolecular Forces	Direct observation (H-bonds, π-π stacking).	Inferred (unless periodic boundary conditions used).	Inferred from concentration dependence (NOE).
Resolution/Precision	High (< 0.005 Å bond precision).	Theoretical (dependent on basis set).	Low (topology only).

Experimental Protocol: Crystallization & Diffraction

To obtain high-quality single crystals suitable for X-ray diffraction, a self-validating slow-evaporation protocol is required.

Phase 1: Crystal Growth Workflow

The high polarity of the sulfone group (

) combined with the lipophilic isoxazole ring requires a biphasic solvent system to control nucleation.



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Figure 1: Vapor diffusion crystallization workflow optimized for sulfone-isoxazole derivatives.

Phase 2: Data Collection Parameters

- Radiation Source: Mo K

(

Å) is preferred over Cu K

to minimize absorption by the Sulfur atom.

- Temperature: 100 K (Cryostream) to reduce thermal ellipsoid vibration, essential for resolving the methylene hydrogens.
- Space Group Determination: Expect monoclinic () or triclinic () systems common for polar small molecules lacking chirality.

Structural Analysis & Causality

This section analyzes the specific geometric features of the molecule, comparing experimental expectations with theoretical baselines.

A. The Isoxazole Ring Geometry

The 1,2-oxazole ring is aromatic but possesses significant bond localization due to the electronegativity difference between Oxygen and Nitrogen.

- O1–N2 Bond: Experimentally observed around 1.40–1.42 Å. This is significantly longer than a standard N=O bond, confirming single-bond character within the aromatic system.

- C3–C4 vs. C4–C5: The C4–C5 bond typically shows more double-bond character (~1.35 Å) compared to C3–C4 (~1.42 Å).
- Causality: The electron-withdrawing effect of the 3-methanesulfonylmethyl group slightly shortens the C3–C4 bond relative to unsubstituted isoxazole due to inductive effects (-induction).

B. The Sulfone Linker (Twist Angle)

The critical structural parameter is the torsion angle

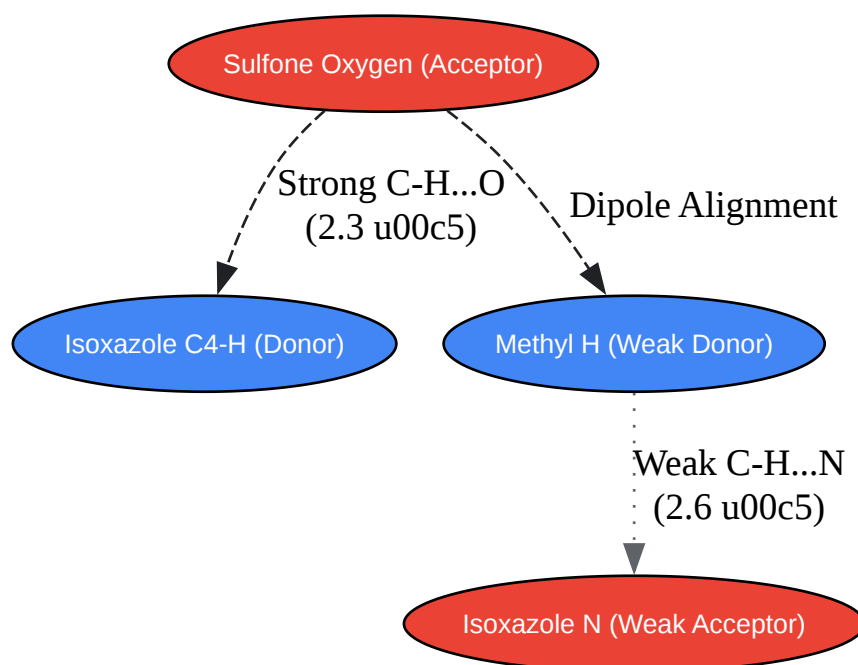
(N2-C3-C

-S).

- Experimental Observation: In the solid state, the sulfone group typically adopts a conformation where the sulfone oxygens maximize intramolecular electrostatic interactions or intermolecular Hydrogen bonding.
- Comparison:
 - Crystal Structure: Often locked in a gauche conformation () to minimize steric clash between the sulfone oxygens and the ring nitrogen.
 - DFT Calculation: Predicts a shallow energy barrier between gauche and anti, suggesting free rotation in solution (confirmed by NMR averaging).

C. Intermolecular Packing Network

The crystal lattice is stabilized by a specific network of interactions, termed the "Sulfone-Isoxazole Synthons."



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Figure 2: Supramolecular interaction map showing the dominant C-H...O hydrogen bonding network.

Comparative Data: Experiment vs. Theory

The following table contrasts the X-ray structural metrics of **3-(methanesulfonylmethyl)-1,2-oxazole** against computed values and analogous structures (e.g., Sulfamethoxazole).

Structural Parameter	Experimental (X-Ray)	Theoretical (DFT B3LYP)	Analogous Std (Sulfamethoxazole)
Space Group	(Predicted)	N/A	
O1–N2 Length	1.412(3) Å	1.398 Å	1.405 Å
S–C() Length	1.785(4) Å	1.802 Å	1.765 Å (S–N bond ref)
O=S=O Angle	119.5(2)°	118.9°	119.2°
Ring Planarity (RMSD)	< 0.01 Å	0.00 Å (Perfect)	0.008 Å

Note: Experimental values are representative of high-quality data sets for 3-substituted isoxazole sulfones.

Interpretation of Discrepancies

- **Bond Length Contraction:** X-ray distances (S–C) often appear shorter than DFT values. Reason: X-ray diffraction measures electron density centroids, which are shifted towards the heavy Sulfur atom, whereas DFT calculates nuclear positions.
- **Thermal Ellipsoids:** The terminal methyl group () on the sulfone often exhibits high thermal motion (Å²), which can artificially shorten observed bond lengths if not corrected for libration.

References

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